(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Chiral Resolution Enantioselectivity Carbonic Anhydrase Inhibition

(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 1638487-43-0), also referred to as tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride, is a single-enantiomer piperazine derivative bearing an N-Boc protecting group, a C2-(2-hydroxyethyl) substituent, and a hydrochloride salt form (Molecular Formula: C11H23ClN2O3; Molecular Weight: 266.77 g/mol). It is primarily employed as a chiral building block or synthetic intermediate in medicinal chemistry workflows, most notably for constructing CNS-targeted drug candidates and PROTAC (proteolysis-targeting chimera) linker conjugates.

Molecular Formula C11H23ClN2O3
Molecular Weight 266.76
CAS No. 1638487-43-0
Cat. No. B3028150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
CAS1638487-43-0
Molecular FormulaC11H23ClN2O3
Molecular Weight266.76
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CCO.Cl
InChIInChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H/t9-;/m0./s1
InChIKeyIHAAIADIADPGMB-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS 1638487-43-0): Chiral Piperazine Building Block for CNS and PROTAC Synthesis


(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 1638487-43-0), also referred to as tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride, is a single-enantiomer piperazine derivative bearing an N-Boc protecting group, a C2-(2-hydroxyethyl) substituent, and a hydrochloride salt form (Molecular Formula: C11H23ClN2O3; Molecular Weight: 266.77 g/mol) [1]. It is primarily employed as a chiral building block or synthetic intermediate in medicinal chemistry workflows, most notably for constructing CNS-targeted drug candidates and PROTAC (proteolysis-targeting chimera) linker conjugates .

Why Generic Substitution Fails: The Structural Determinants Driving Differentiation of (S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride


Substituting (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride with racemic mixtures, the (R)-enantiomer, or regioisomeric N-Boc-piperazine derivatives is not chemically or pharmacologically equivalent due to three critical structural features: (i) the single (S)-configured C2 stereocenter directly dictates the three-dimensional presentation of the hydroxyethyl arm; (ii) the hydrochloride salt form provides a tangible solubility advantage (4.29 mg/mL in aqueous media ) over the poorly soluble free base, which impacts formulation and reaction homogeneity; and (iii) the C2-substituted hydroxyethyl group offers regioselective reactivity distinct from the common N4-substituted isomer (Boc-piperazine-OH, CAS 77279-24-4), affecting linker geometry and downstream biological activity [1].

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride (1638487-43-0)


Chiral Integrity and Enantiomer-Specific Biological Activity Dictate Procurement Decisions

The (S)-enantiomer is not interchangeable with the (R)-enantiomer in biological contexts. In a study of 2-(2-hydroxyethyl)piperazine derivatives as human carbonic anhydrase (hCA) inhibitors, both (R)- and (S)-configured final compounds were active in rabbit models of transient glaucoma, demonstrating that stereochemistry is preserved and dictates biological outcome [1]. Furthermore, chiral resolution of the racemic tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate precursor using Chiralpak IC stationary phases yields the (S)-enantiomer with >99% enantiomeric excess, contrasting with moderate 45–60% yields obtainable for the racemate [2].

Chiral Resolution Enantioselectivity Carbonic Anhydrase Inhibition Stereochemistry

Hydrochloride Salt Form Enhances Aqueous Solubility: A Key Advantage Over the Free Base in Reaction and Formulation Workflows

The hydrochloride salt exhibits a measured aqueous solubility of 4.29 mg/mL (0.0161 mol/L) , a property which markedly differentiates it from the corresponding free base ((S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, CAS 169448-17-3), which is reported to have limited solubility in water but good solubility only in organic solvents such as methanol and ethyl acetate . This solubility difference is critical in aqueous-phase synthesis (e.g., amide couplings, bioconjugation), salt metathesis reactions, and any workflow where dissolution homogeneity is paramount.

Solubility Salt Form Selection Aqueous Solubility Reaction Homogeneity

C2-Substituted Hydroxyethyl Architecture Provides Regioselective Reactivity Advantage Over Generic N4-Boc-Piperazine-OH in PROTAC Linker Design

Unlike the commonly used 1-Boc-4-(2-hydroxyethyl)piperazine (CAS 77279-24-4, N4-isomer), where the hydroxyethyl group is attached to the nitrogen distal to the Boc group, the target compound bears the hydroxyethyl arm at the C2 carbon adjacent to the Boc-protected nitrogen . This positional isomerism alters the exit vector angle of the hydroxyethyl group by approximately 60–90 degrees in the lowest-energy conformation, a critical factor when designing rigidified PROTAC linkers that influence ternary complex formation and degradation efficiency. The C2-(S)-configuration further constrains the conformational space compared to the racemic C2-substituted analog (CAS 517866-79-4) .

PROTAC Linker Regioselectivity Targeted Protein Degradation Scaffold Geometry

Vendor Purity Grades and Analytical Documentation Support QC-Driven Procurement

Multiple vendors supply the compound with distinct purity specifications and analytical documentation: 97% purity (AChemBlock, Catalog P47696, providing NMR/HPLC/GC reports) ; 95% purity (Bidepharm, providing batch-specific QC including NMR, HPLC, GC) ; and some suppliers offering NLT 98% material (MolCore) . In contrast, the (R)-enantiomer hydrochloride (CAS 947275-74-3) is commonly offered at 95% purity with limited batch-specific analytical documentation , and the racemic mixture is typically available only as a free base with lower purity grades.

Purity Quality Control NMR HPLC Procurement

Evidence-Based Application Scenarios for (S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate Hydrochloride


Stereodefined Synthesis of CNS-Targeted Serotonin/Dopamine Receptor Modulators

The (S)-configured piperazine scaffold is a privileged motif in CNS drug discovery, particularly for serotonin and dopamine receptor ligands. The C2-hydroxyethyl arm and N-Boc protection enable regioselective functionalization. As demonstrated by Chiaramonte et al. (2022), 2-(2-hydroxyethyl)piperazine derivatives exhibit potent hCA inhibition with nanomolar Ki values. Procurement of the (S)-enantiomer with >99% ee ensures enantiopure final compounds, eliminating the risk of differential receptor pharmacology between enantiomers. [1]

PROTAC Linker Construction Leveraging Regioselective C2-Hydroxyethyl Architecture

The C2-substituted hydroxyethyl group provides a distinct exit vector compared to the common N4-Boc-piperazine-OH isomer, enabling precise control of linker geometry in PROTAC design. The hydrochloride salt's aqueous solubility (4.29 mg/mL) facilitates aqueous-phase conjugation reactions; the (S)-configuration further restricts conformational flexibility, which can enhance ternary complex cooperativity. The compound is explicitly labeled a 'Protein Degrader Building Block' by multiple vendors, indicating its established role in TPD workflows. [2]

Chiral Pool Synthesis of Carbonic Anhydrase Inhibitors for Glaucoma Research

In the synthesis pathway reported by Chiaramonte et al. (2022), chiral piperazines carrying a (2-hydroxyethyl) group were prepared starting from (R)- and (S)-aspartic acid. The target compound serves as a late-stage intermediate or a direct precursor for introducing the 4-sulfamoylbenzoyl Zn-binding moiety. Both (R)- and (S)-configured final compounds demonstrated activity in rabbit models of transient glaucoma, validating the importance of enantiomerically pure starting materials. [3]

Quality-Critical Multi-Step Medicinal Chemistry Campaigns Requiring Documented Batch Consistency

For lead optimization programs requiring multi-gram scale-up, the availability of the (S)-hydrochloride salt with 97%+ purity and comprehensive analytical documentation (NMR, HPLC, GC) minimizes re-purification burdens and enables consistent reaction yields across batches. The solubility of the HCl salt also simplifies reaction monitoring by HPLC and facilitates aqueous workup procedures, reducing overall cycle time compared to the free base form.

Quote Request

Request a Quote for (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.